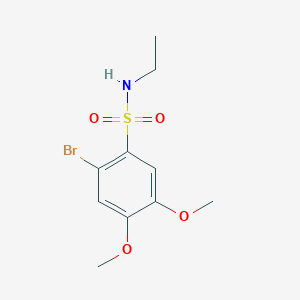![molecular formula C14H14BrNO4S2 B299741 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B299741.png)
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide has anti-inflammatory and anti-cancer effects in vitro. It has also been shown to have antimicrobial activity against certain bacterial strains. However, further studies are needed to determine its potential in vivo effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide in lab experiments is its potential as a fluorescent probe for detecting metal ions. However, its limitations include its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory and cancerous conditions. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological samples. Additionally, further studies are needed to determine its potential toxicity and pharmacokinetics in vivo.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide involves a series of chemical reactions. The starting material is 3-(1,3-dioxan-2-yl)aniline, which is reacted with 5-bromo-2-chlorothiophene to obtain 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-amine. This intermediate is then reacted with sulfuryl chloride to obtain the final product, 5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide.
Applications De Recherche Scientifique
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Formule moléculaire |
C14H14BrNO4S2 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
5-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H14BrNO4S2/c15-12-5-6-13(21-12)22(17,18)16-11-4-1-3-10(9-11)14-19-7-2-8-20-14/h1,3-6,9,14,16H,2,7-8H2 |
Clé InChI |
HSRFLHKCBPHEOD-UHFFFAOYSA-N |
SMILES |
C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
SMILES canonique |
C1COC(OC1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)


![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)

![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)